molecular formula C7H7ClS B146261 4-Chlorobenzyl mercaptan CAS No. 6258-66-8

4-Chlorobenzyl mercaptan

Cat. No. B146261
Key on ui cas rn: 6258-66-8
M. Wt: 158.65 g/mol
InChI Key: GKQXPTHQTXCXEV-UHFFFAOYSA-N
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Patent
US04151300

Procedure details

Anhydrous acetone (100 ml), potassium carbonate (21 g), p-chlorobenzylmercaptan (19.5 ml), methyl chloroacetate (13.2 ml) and potassium iodide (0.1 g) are mixed in the cold. The mixture thus obtained is stirred and heated under reflux for 7 hours. It is cooled, the precipitate (K2CO3) is filtered off, the acetone is evaporated from the filtrate and the residue is taken up with ether. The ether solution is washed with 4 N NaOH and then with water until the wash waters have a neutral pH. The ether solution is then dried over MgSO4, the ether is evaporated and 34.5 g (100% yield) of methyl p-chlorobenzylmercapto-acetate are collected in the form of a chromatographically pure oil.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
19.5 mL
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[Cl:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12][SH:13])=[CH:10][CH:9]=1.Cl[CH2:17][C:18]([O:20][CH3:21])=[O:19].[I-].[K+]>CC(C)=O>[Cl:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12][S:13][CH2:17][C:18]([O:20][CH3:21])=[O:19])=[CH:10][CH:9]=1 |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
19.5 mL
Type
reactant
Smiles
ClC1=CC=C(CS)C=C1
Name
Quantity
13.2 mL
Type
reactant
Smiles
ClCC(=O)OC
Name
Quantity
0.1 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
It is cooled
FILTRATION
Type
FILTRATION
Details
the precipitate (K2CO3) is filtered off
CUSTOM
Type
CUSTOM
Details
the acetone is evaporated from the filtrate
WASH
Type
WASH
Details
The ether solution is washed with 4 N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution is then dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the ether is evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CSCC(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 34.5 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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